- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids, Tetrahedron, 2007, 63(3), 682-689
Cas no 91-02-1 (2-benzoylpyridine)
2-benzoylpyridine structure
Product Name:2-benzoylpyridine
CAS-Nr.:91-02-1
MF:C12H9NO
MW:183.205962896347
MDL:MFCD00006300
CID:34584
PubChem ID:7038
Update Time:2025-10-29
2-benzoylpyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenyl(pyridin-2-yl)methanone
- 2-Benzoylpyridine
- Phenyl 2-Pyridyl Ketone
- 2-benzoyl-pyridin
- 2-benzoyl-pyridine
- 2-pyridylphenylketone
- BENZOYLPYRIDINE
- ketone,phenyl2-pyridyl
- phenyl pyridyl ketone
- Pyridine,2-benzoyl
- pyridyl phenyl ketone
- Phenyl-2-pyridyl ketone
- phenyl(2-pyridyl)methanone
- SY048296
- phenyl-2-pyridylketon
- InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
- SR-01000597210-1
- MFCD00006300
- IZ1TTI0X5O
- HMS1648H07
- WLN: T6NJ BVR
- Pyridine, 2-benzoyl-
- KETONE, PHENYL 2-PYRIDYL
- CS-T-05303
- LS-87347
- STK397395
- BRN 0120283
- CHEMBL1328115
- Methanone, phenyl-2-pyridinyl-
- SMR000312172
- 2-Pyridyl phenyl ketone
- UNII-IZ1TTI0X5O
- HMS2600E12
- DTXSID7059016
- F0850-6779
- Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
- NSC 20887
- 5-21-08-00566 (Beilstein Handbook Reference)
- AMY32519
- A843701
- E77028
- Q63393150
- AKOS000118815
- NSC-20887
- PHENYL-2-PYRIDINYLMETHANONE
- NSC20887
- AC-11818
- SR-01000597210
- W-100318
- 2-Benzoylpyridine;phenyl 2-pyridyl ketone
- EU-0066598
- B0304
- 91-02-1
- Phenyl(2-pyridinyl)methanone #
- NCGC00245935-01
- EN300-19493
- AI3-52531
- MLS000682815
- 2-Benzoylpyridine, >=99%
- 2-benzoyl pyridine
- 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
- CS-W022932
- Z104474012
- SCHEMBL398165
- Phenyl-pyridin-2-yl-methanone
- 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
- phenyl-2-pyridylketone
- 2-BENZOYLPYRIDINE [USP IMPURITY]
- FT-0611296
- AC-907/25014299
- PS-3379
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
- Doxylamine Hydrogen Succinate Impurity D
- Phenyl(2-pyridinyl)methanone
- EINECS 202-034-3
- Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
- Phenyl-2-pyridinylmethanone (ACI)
- 1-(Pyridin-2′-yl)-phenylmethanone
- 2′-Benzoylpyridine
- phenyl-2-pyridinyl-methanon
- AKOS B022444
- AKOS 94378
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
- 2-Benzoylpyridine,99%
- 2-benzoylpyridine
-
- MDL: MFCD00006300
- Inchi: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
- InChI-Schlüssel: GCSHUYKULREZSJ-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC=CC=1)C1C=CC=CN=1
- BRN: 120283
Berechnete Eigenschaften
- Genaue Masse: 183.06800
- Monoisotopenmasse: 183.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 197
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 30
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1,556 g/cm3
- Schmelzpunkt: 42.0 to 46.0 deg-C
- Siedepunkt: 317 °C(lit.)
- Flammpunkt: Fahrenheit: 302° f
Celsius: 150° c - Brechungsindex: 1.5880 (estimate)
- Löslichkeit: Löslich in Chloroform (ein wenig) \ Methanol (ein wenig)
- Wasserteilungskoeffizient: Unlöslich
- PSA: 29.96000
- LogP: 2.31260
- Löslichkeit: Löslich in Chloroform, unlöslich in Wasser.
- pka: 2.90±0.10(Predicted)
2-benzoylpyridine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
- RTECS:OB6400000
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Lagerzustand:Inert atmosphere,Room Temperature
- Risikophrasen:R36/37/38
2-benzoylpyridine Zolldaten
- HS-CODE:29333999
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
2-benzoylpyridine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B14000-25G |
2-benzoylpyridine |
91-02-1 | 25g |
¥286.09 | 2023-11-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B14000-100G |
2-benzoylpyridine |
91-02-1 | 100g |
¥857.92 | 2023-11-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-100g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 100g |
¥795.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-500g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 500g |
¥2770.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-25g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 25g |
¥235.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BS539-25g |
2-benzoylpyridine |
91-02-1 | 99% | 25g |
¥183.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BS539-5g |
2-benzoylpyridine |
91-02-1 | 99% | 5g |
¥61.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830594-100g |
2-Benzoylpyridine |
91-02-1 | 99% | 100g |
637.00 | 2021-05-17 | |
| Matrix Scientific | 107269-1g |
2-Benzoylpyridine, 97% |
91-02-1 | 97% | 1g |
$517.00 | 2023-09-08 | |
| Matrix Scientific | 107269-2g |
2-Benzoylpyridine, 97% |
91-02-1 | 97% | 2g |
$739.00 | 2023-09-08 |
2-benzoylpyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ; 21 h, 50 bar, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ; 10 min, 0 °C; 1 h, 80 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Referenz
- Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization, Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride , Cupric chloride , [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ; 5 min, rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
Referenz
- A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide, Tetrahedron Letters, 2006, 47(11), 1695-1698
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ; 10 min, reflux
Referenz
- Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions, Indian Journal of Chemistry, 2003, (1), 195-198
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) , [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ; 3 h, rt
Referenz
- Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide, ChemistrySelect, 2019, 4(29), 8477-8481
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile
Referenz
- Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions, Phosphorus, 2000, 167, 71-79
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Referenz
- Organic reactions under solid-state conditions, Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Referenz
- Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate, Phosphorus, 2000, 164, 145-151
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Sodium hydride , Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ; 20 h, reflux
Referenz
- Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene , Water
Referenz
- A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation, Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Malic acid , Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ; 2 h, 80 °C
Referenz
- Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ; 6 h, 70 °C
Referenz
- Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity, Inorganic Chemistry, 2022, 61(2), 923-930
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
Referenz
- A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides, Journal of Organic Chemistry, 2016, 81(8), 3447-3456
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ; 2.5 h, 50 °C
Referenz
- Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation, Organometallics, 2014, 33(7), 1665-1671
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C
Referenz
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ; 24 h, 110 °C
Referenz
- Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols, Tetrahedron Letters, 2008, 49(36), 5336-5338
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Triethylamine , N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) , Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ; 2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
Referenz
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile
Referenz
- Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions, Synthetic Communications, 2000, 30(21), 3855-3864
2-benzoylpyridine Raw materials
- Phenyl(pyridin-2-yl)methanol
- Methanone, phenyl-2-pyridinyl-, phenylhydrazone
- Methanone, (1-oxido-2-pyridinyl)phenyl-
- Phenylboronic acid
- a-Phenyl-a-(2-pyridyl)acetonitrile
- 2-Iodopyridine
- Benzoic acid
- 2-Bromopyridine
- 2-Benzylpyridine
2-benzoylpyridine Preparation Products
2-benzoylpyridine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:91-02-1)2-benzoylpyridine
Bestellnummer:A843701
Bestandsstatus:in Stock
Menge:500g/1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:00
Preis ($):255.0/486.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:91-02-1)2-Benzoylpyridine
Bestellnummer:1689107
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 18:25
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:91-02-1)Phenyl(pyridin-2-yl)methanone(DoxylamineImpurity)
Bestellnummer:LE17816;LE1689107
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:16
Preis ($):discuss personally
Email:18501500038@163.com
2-benzoylpyridine Verwandte Literatur
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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